molecular formula C13H17F2NO3S2 B2966765 3,4-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034424-91-2

3,4-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Cat. No.: B2966765
CAS No.: 2034424-91-2
M. Wt: 337.4
InChI Key: CDQQTLBFZQWYHB-UHFFFAOYSA-N
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Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Scientific Research Applications

Synthesis and Bioactivity

  • Anti-inflammatory and Analgesic Activities : Sulfonamide derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study reported that certain celecoxib derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

  • Anticancer and Antimicrobial Properties : New sulfonamide compounds were synthesized and showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. Some derivatives strongly inhibited both human cytosolic isoforms of carbonic anhydrase, which may contribute to their bioactivity (H. Gul et al., 2016).

Catalysis and Synthetic Applications

  • Synthesis of Tetrahydrobenzo[b]Pyrans : Ytterbium(III) bis(perfluorooctanesulfonyl)imide has been used as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives, showcasing the role of sulfonamides in catalyzing significant chemical reactions (Mei Hong & C. Cai, 2010).

  • Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, a potent reagent set, enables the activation and conversion of thioglycosides to glycosyl triflates, underlining the importance of sulfonamides in synthetic organic chemistry (D. Crich & M. Smith, 2001).

Mechanism of Action

This compound acts as a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Properties

IUPAC Name

3,4-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S2/c14-12-2-1-11(9-13(12)15)21(17,18)16-5-8-20-10-3-6-19-7-4-10/h1-2,9-10,16H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQQTLBFZQWYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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